N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidinone core (5-oxopyrrolidine) substituted at position 1 with a 3-methoxyphenyl group and at position 3 with a carboxamide linkage. The carboxamide nitrogen is further functionalized with a (5-(2-fluorophenyl)isoxazol-3-yl)methyl moiety.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-29-17-6-4-5-16(11-17)26-13-14(9-21(26)27)22(28)24-12-15-10-20(30-25-15)18-7-2-3-8-19(18)23/h2-8,10-11,14H,9,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHQDWOJXZIVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an isoxazole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety. The unique arrangement of these functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing the isoxazole structure have shown activity against various cancer cell lines, including A549 (human lung cancer) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study:
In a study focusing on isoxazole derivatives, it was found that specific modifications to the structure significantly enhanced anticancer activity. For example, compounds with additional halogen substituents demonstrated increased potency against resistant cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Anticancer | A549 (lung cancer) | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis |
| Escherichia coli | Inhibition of metabolic pathways |
The biological activity of this compound is believed to be mediated through several pathways:
- Target Interaction : The isoxazole ring and fluorophenyl group are crucial for binding to specific protein targets involved in cancer progression and microbial resistance.
- Signal Pathway Modulation : The compound may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound induces oxidative stress in targeted cells, leading to apoptosis in cancer cells .
Research Findings
Recent studies have expanded the understanding of this compound's potential applications:
- Synthesis and Optimization : Researchers have developed various synthetic routes to produce this compound efficiently while exploring structural modifications to enhance its biological efficacy .
- In Vivo Studies : Preliminary in vivo studies have shown promising results in animal models, indicating potential therapeutic benefits against tumors and infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that the compound exhibits promising anticancer properties. A study conducted by researchers at a prominent university synthesized several derivatives of isoxazole-based compounds and evaluated their cytotoxicity against various cancer cell lines. The results revealed that N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide showed significant inhibition of cell proliferation in breast and colon cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress markers and improve cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes relevant to various biological pathways. For instance, it has shown inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Molecular docking studies indicated that the compound binds effectively to the active site of the enzyme, suggesting a mechanism for its inhibitory effects .
Pharmacological Profiling
Pharmacological profiling has been conducted to assess the compound's safety and efficacy. Studies involving acute toxicity tests in rodents indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. Researchers have explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Preliminary results suggest that these composites exhibit improved tensile strength compared to traditional materials .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Compound from :
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Core : 5-oxopyrrolidine with 3-methoxyphenyl at position 1.
- Key Differences: Replaces the isoxazole-fluorophenyl group with a dihydroisoquinolinyl sulfonyl ethyl chain.
- Activity : Reported inhibitory activity (IC₅₀ = 0.578 µM, likely against MERS-CoV protease), suggesting that bulky sulfonamide groups may improve target binding .
Compound from :
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Core : 5-oxopyrrolidine with 4-fluorophenyl at position 1.
- Key Differences :
- Substitutes 3-methoxyphenyl with 4-fluorophenyl (electron-withdrawing vs. electron-donating).
- Replaces isoxazole with a thiadiazole-isopropyl group. Thiadiazole’s higher polarity may reduce blood-brain barrier penetration compared to isoxazole.
- Implications : The 4-fluorophenyl group may increase metabolic stability, while the thiadiazole could modulate kinase selectivity .
Compound from :
4-(5-(2-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline
- Core : Isoxazole-fluorophenyl motif linked to an aniline-pyridinylmethyl group.
- Key Differences: Lacks the pyrrolidinone-carboxamide core but shares the isoxazole-fluorophenyl moiety.
- Synthesis : Low yield (14%) highlights synthetic challenges in coupling isoxazole intermediates with amines .
Structure-Activity Relationship (SAR) Trends
Key Observations:
Pyrrolidinone Core: Essential for maintaining conformational rigidity. Its absence in ’s compound may limit scaffold versatility.
Aromatic Substituents :
- 3-Methoxyphenyl (target, ) improves solubility but may reduce target affinity compared to 4-fluorophenyl (), which enhances metabolic stability.
Heterocycles: Isoxazole (target, ) offers balanced lipophilicity and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include:
- Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a base and solvent for alkylation or condensation reactions .
- Ultrasound-assisted methods to enhance reaction rates and yields (e.g., 4-hour ultrasonic treatment at room temperature) .
- Monitoring progress via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .
- Optimization : Adjust solvent polarity, temperature (e.g., 60–80°C for cyclization), and stoichiometric ratios of reagents. Purify intermediates via column chromatography .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., fluorophenyl and methoxyphenyl motifs) .
- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) validates molecular weight and fragmentation patterns .
- HPLC : Quantify purity (>95%) and detect impurities using reverse-phase columns with UV detection .
- Elemental Analysis : Verify C, H, N content to confirm stoichiometry .
Intermediate Research Questions
Q. How should researchers optimize reaction conditions (e.g., solvent selection, temperature) to improve yields?
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene or dichloromethane (DCM) are preferred for moisture-sensitive steps .
- Temperature Control : Maintain 0–5°C for exothermic steps (e.g., acylations) and 60–80°C for cyclizations .
- Catalysis : Use ytterbium triflate (Yb(OTf)₃) or palladium catalysts for regioselective coupling reactions .
Q. What strategies can establish structure-activity relationships (SAR) for this compound's biological targets?
- Substituent Variation : Synthesize analogs with modified fluorophenyl/methoxyphenyl groups and compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs .
- Biological Assays : Test antimicrobial (MIC assays) or anticancer (MTT assays) activity against standardized cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal methods (e.g., Western blotting for target engagement) .
- Purity Analysis : Ensure compound integrity via HPLC and NMR to rule out degradation products .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to explain discrepancies in vivo vs. in vitro .
Q. What advanced computational modeling approaches predict binding interactions with enzymatic targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns trajectories using GROMACS or AMBER to assess binding stability .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic effects of fluorine substituents on transition-state interactions .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
Q. How do electronic effects of substituents influence reactivity and metabolic stability?
- Hammett Analysis : Correlate σ values of substituents (e.g., -F, -OCH₃) with reaction rates in nucleophilic aromatic substitutions .
- Metabolic Studies : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites of oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
